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molecular formula C15H10Cl2N2O B1390657 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 174636-68-1

2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1390657
M. Wt: 305.2 g/mol
InChI Key: NABMOZMVHRWZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743804B2

Procedure details

1.3 ml (10.4 mmol) of oxalyl chloride were dissolved in 60 ml of CH2Cl2. The solution was cooled at −10° C. and 3.0 g (14.4 mmol) of 2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride were added portionwise. The reaction mixture was left 72 hours at room temperature and then evaporated to dryness to yield 4.0 g of the title compound, used without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.[ClH:7].[N:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:23]=[C:22]([C:24](O)=[O:25])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)=[CH:10][CH:9]=1>C(Cl)Cl>[ClH:4].[N:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:23]=[C:22]([C:24]([Cl:7])=[O:25])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)=[CH:10][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2-(4-pyridyl)quinoline-4-carboxylic acid hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
Cl.N1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 126%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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